Biomicron

描述

属性

IUPAC Name |

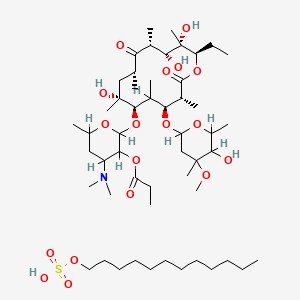

[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMFUEJKWXESNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H97NO18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1056.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3521-62-8 | |

| Record name | Marcoeritrex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythromycin, 2'-propanoate, dodecyl sulfate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chemical Synthesis of Erythromycin Estolate

Starting Materials and Reaction Design

The synthesis of erythromycin estolate begins with erythromycin thiocyanate, a precursor derived from erythromycin A through thiocyanation. Key reagents include propionic anhydride for esterification and dodecyl hydrogen sulfate (lauryl sulfate) for sulfation. Triethylamine serves as a catalyst to neutralize acidic byproducts, while acetone is employed as the primary solvent due to its ability to dissolve both hydrophobic and hydrophilic intermediates.

Esterification with Propionic Anhydride

In the initial step, erythromycin thiocyanate reacts with propionic anhydride under controlled conditions. The reaction mixture is maintained at 20–25°C for 4–6 hours to ensure complete propionylation at the 2'-hydroxyl group of the desosamine sugar. This step is critical for masking polar functional groups, thereby enhancing the lipophilicity of the intermediate:

$$

\text{Erythromycin thiocyanate} + \text{Propionic anhydride} \xrightarrow{\text{Acetone, 25°C}} \text{Propionyl erythromycin thiocyanate}

$$

The molar ratio of erythromycin thiocyanate to propionic anhydride is typically 1:1.2, ensuring excess anhydride for maximum conversion.

Sulfation with Dodecyl Hydrogen Sulfate

The propionylated intermediate is subsequently treated with dodecyl hydrogen sulfate in the presence of triethylamine. This step introduces the lauryl sulfate group, forming the estolate salt. The reaction proceeds at 35–40°C for 2–3 hours, with continuous stirring to prevent aggregation:

$$

\text{Propionyl erythromycin} + \text{Dodecyl hydrogen sulfate} \xrightarrow{\text{Triethylamine, 40°C}} \text{Erythromycin estolate}

$$

Triethylamine scavenges liberated sulfuric acid, maintaining a neutral pH and preventing degradation of the macrolide ring.

Crystallization and Purification

Post-synthesis, the crude product is precipitated by cooling the reaction mixture to 0–5°C. The crystalline slurry is filtered and washed with chilled acetone to remove unreacted reagents. Further purification involves recrystallization from a methanol-water system (70:30 v/v), yielding erythromycin estolate with >98% purity. The USP monograph specifies stringent tests for residual solvents, requiring acetone levels below 0.5% (w/w).

Process Optimization and Kinetic Analysis

Solvent Selection and Reaction Efficiency

Acetone is preferred over alternatives like methanol or dichloromethane due to its dual role as a solvent and reaction medium. Its low polarity facilitates the dissolution of erythromycin thiocyanate, while its moderate boiling point (56°C) allows reflux-free reactions. Comparative studies indicate that acetone-based syntheses achieve yields of 85–90%, outperforming ethanol (70–75%) and ethyl acetate (65–70%).

Temperature and Time Dependencies

The esterification step exhibits pseudo-first-order kinetics, with a rate constant ($$k$$) of $$2.3 \times 10^{-4} \, \text{s}^{-1}$$ at 25°C. Elevating temperatures to 30°C accelerates the reaction ($$k = 3.1 \times 10^{-4} \, \text{s}^{-1}$$) but risks erythromycin degradation. Similarly, sulfation at 40°C completes within 2 hours, whereas lower temperatures (25°C) extend the duration to 4 hours.

Analytical Characterization and Quality Control

Spectroscopic Identification

Infrared (IR) spectroscopy confirms the presence of ester (1720 cm$$^{-1}$$) and sulfate (1240 cm$$^{-1}$$) functional groups. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals for the lauryl chain ($$\delta = 1.25 \, \text{ppm}$$, multiplet) and propionyl methyl group ($$\delta = 1.05 \, \text{ppm}$$, triplet).

High-Performance Liquid Chromatography (HPLC)

The USP mandates reversed-phase HPLC using a C18 column and acetonitrile-phosphate buffer (pH 7.0) for potency testing. Erythromycin estolate elutes at 12.3 minutes, with resolution ($$Rs$$) >2.0 from related substances like erythromycin A ($$Rt = 9.8 \, \text{min}$$) and anhydroerythromycin ($$R_t = 14.1 \, \text{min}$$).

Industrial-Scale Manufacturing Considerations

Stability and Formulation Challenges

Erythromycin estolate’s hydrolytic susceptibility necessitates strict control of moisture during synthesis. Lyophilization with sucrose (1:1 w/w) enhances shelf life by forming a protective matrix around the drug particles. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when packaged in aluminum foil blisters.

化学反应分析

Types of Reactions: Erythromycin estolate undergoes various chemical reactions, including:

Hydrolysis: Erythromycin estolate can be hydrolyzed to erythromycin and propionic acid in the presence of water.

Oxidation: It can undergo oxidation reactions, leading to the formation of various degradation products.

Substitution: Erythromycin estolate can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: Erythromycin and propionic acid.

Oxidation: Various oxidized derivatives of erythromycin.

Substitution: Substituted erythromycin derivatives.

科学研究应用

Medical Uses

Erythromycin estolate is primarily utilized in treating a variety of bacterial infections. Its effectiveness spans several conditions:

- Respiratory Tract Infections: It is commonly prescribed for infections caused by organisms such as Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae. Erythromycin estolate has shown efficacy in treating community-acquired pneumonia and acute exacerbations of chronic bronchitis .

- Skin Infections: The antibiotic is also effective against skin infections caused by susceptible bacteria, including Staphylococcus aureus and Corynebacterium minutissimum .

- Gastrointestinal Disorders: Erythromycin estolate is used off-label to treat gastroparesis, a condition characterized by delayed gastric emptying. The drug promotes gastrointestinal motility, aiding in the management of feeding intolerances .

- Prophylaxis: It has been employed as a prophylactic treatment for preventing neonatal conjunctivitis due to Chlamydia trachomatis and for reducing the risk of pertussis transmission among household contacts .

Antiviral Properties

Recent studies have highlighted the potential antiviral effects of erythromycin estolate. Research indicates that it can inhibit the replication of certain viruses, including human coronaviruses. A study demonstrated that erythromycin estolate effectively reduced viral titers of HCoV-OC43 without causing cytotoxicity in various cell types. This suggests a promising avenue for further exploration in antiviral therapy .

Comparative Effectiveness

A clinical trial comparing erythromycin estolate with tetracycline for treating acute exacerbations of chronic bronchitis found that erythromycin estolate was slightly more effective. In this study, 42 out of 100 patients treated with erythromycin showed significant improvement within 48 hours, compared to 30 patients treated with tetracycline .

Pharmacokinetics and Safety Profile

Erythromycin estolate is generally well-tolerated, although some patients may experience gastrointestinal side effects such as nausea and abdominal pain. The compound's pharmacokinetic profile indicates good absorption when taken on an empty stomach, which enhances its therapeutic effectiveness .

Table 1: Summary of Erythromycin Estolate Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Respiratory Infections | Community-acquired pneumonia | Effective against various bacterial strains |

| Skin Infections | Treatment of skin infections | Broad-spectrum activity |

| Gastrointestinal Disorders | Management of gastroparesis | Promotes gastrointestinal motility |

| Prophylaxis | Prevents neonatal conjunctivitis | Reduces pertussis transmission risk |

| Antiviral Activity | Inhibition of human coronaviruses | Potential for future antiviral therapies |

Case Studies

Several case studies have documented the successful application of erythromycin estolate in clinical settings:

- Case Study 1: A patient with chronic bronchitis experienced significant symptom relief after receiving erythromycin estolate for one week, demonstrating its effectiveness in managing exacerbations .

- Case Study 2: In a cohort study involving household contacts of pertussis patients, erythromycin estolate reduced the incidence of culture-positive pertussis cases by approximately 67% compared to placebo, underscoring its role in infection control .

作用机制

Erythromycin estolate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, causing a blockage in peptide chain synthesis. This ultimately inhibits protein synthesis, leading to the death of the bacterial cell . The molecular targets and pathways involved include the ribosomal RNA and the protein synthesis machinery of the bacteria .

相似化合物的比较

Comparison with Similar Erythromycin Derivatives

Chemical and Pharmacokinetic Properties

Key Differences :

- Erythromycin Estolate : Superior absorption due to esterification, but only ~30% of total serum erythromycin is bioactive (remainder is inactive propionyl ester) .

- Erythromycin Stearate: Limited solubility results in variable absorption and frequent gastrointestinal (GI) side effects .

- Erythromycin Ethylsuccinate : Better tolerated than estolate but requires more frequent dosing .

Clinical Efficacy

Bacterial Infections

- Group A Streptococcal Pharyngitis :

- Pediatric Use :

Antiviral Activity

- HCoV-OC43 Inhibition: Estolate irreversibly inactivates viral particles by disrupting the lipid envelope (IC₅₀ = 1.40 ± 0.08 µM), unlike erythromycin base, which lacks antiviral effects . Non-enveloped viruses (e.g., EV71) are unaffected, confirming its envelope-specific mechanism .

- Flaviviruses: Estolate inhibits ZIKV, dengue virus (DENV), and yellow fever virus (YFV) by inducing genomic RNA release .

Structural and Functional Insights

生物活性

Erythromycin estolate is a macrolide antibiotic derived from erythromycin, primarily used to treat various bacterial infections. Its biological activity encompasses a range of pharmacological effects, including antibacterial and antiviral properties, as well as effects on gastrointestinal motility. This article provides a comprehensive overview of its biological activity, supported by research findings, pharmacokinetic data, and case studies.

Erythromycin estolate exerts its antibacterial effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action is bacteriostatic, meaning it halts the growth of bacteria rather than killing them directly. Specifically, it interferes with the translocation of tRNA during protein synthesis, preventing the elongation of peptide chains essential for bacterial survival .

Additionally, erythromycin estolate acts as a motilin receptor agonist, enhancing gastrointestinal motility. This property makes it useful not only as an antibiotic but also in treating conditions related to slow gastric emptying .

Pharmacokinetics

Erythromycin estolate displays superior pharmacokinetic properties compared to other formulations such as erythromycin ethylsuccinate. A study comparing both forms found that erythromycin estolate had a longer half-life (5.47 hours vs. 2.72 hours) and produced higher serum concentrations after administration . The lower rate of hydrolysis (41% for estolate compared to 69% for ethylsuccinate) contributes to its prolonged activity in the body .

Table 1: Pharmacokinetic Comparison of Erythromycin Estolate and Ethylsuccinate

| Parameter | Erythromycin Estolate | Erythromycin Ethylsuccinate |

|---|---|---|

| Half-life (hours) | 5.47 | 2.72 |

| % Hydrolysis | 41% | 69% |

| Area Under Curve (AUC) | 30.61 µg/h/ml | 4.68 µg/h/ml |

Case Studies and Trials

- Chronic Bronchitis Treatment : A randomized trial involving patients with acute exacerbations of chronic bronchitis compared erythromycin estolate to tetracycline. Results indicated that erythromycin estolate led to a significant reduction in sputum volume and improvement in symptoms within 48 hours for most patients . The study reported minimal side effects and concluded that erythromycin estolate was somewhat more effective than tetracycline in this context.

- Pertussis Prophylaxis : In a double-blind placebo-controlled trial involving household contacts of children with culture-positive pertussis, erythromycin estolate was found to prevent culture-positive cases effectively but did not significantly reduce clinical symptoms of pertussis . The efficacy for bacterial eradication was calculated at 67.5%, highlighting its role in preventing transmission in high-risk groups.

- Antiviral Activity : Recent studies have shown that erythromycin estolate has antiviral properties against human coronaviruses (HCoV-OC43). It significantly reduced viral titers at safe concentrations, demonstrating potential as a therapeutic agent beyond its antibacterial applications .

Side Effects and Safety Profile

The side effects associated with erythromycin estolate are generally mild and can include gastrointestinal disturbances such as nausea and diarrhea. In clinical trials, adverse reactions were reported by approximately 34% of patients receiving erythromycin compared to 15% in the placebo group . Monitoring liver function is advised due to potential increases in liver enzymes during treatment.

常见问题

Q. Q1: What methodological considerations are critical when comparing the pharmacokinetic profiles of Erythromycin estolate to other erythromycin esters?

Answer: Key considerations include:

- Study Design: Use crossover trials to account for intrapersonal variability in absorption (CV for Cmax and AUC0–12 ranges from 10–20% ).

- Analytical Techniques: Employ high-pressure liquid chromatography (HPLC) to differentiate between active erythromycin base and inactive esters, as hydrolysis rates vary (e.g., estolate hydrolysis: 41% vs. ethylsuccinate: 69%) .

- Species-Specific Models: In foals, estolate showed delayed Tmax (1.7 ± 1.2 h) and lower Cmax (1.0 ± 0.82 µg/mL) compared to phosphate formulations, necessitating species-adjusted dosing .

Q. Q2: How is the acid stability of Erythromycin estolate validated in preclinical models?

Answer:

- In Vitro Testing: Simulate gastric pH (1.2–3.0) to measure ester stability. Estolate’s propionate lauryl sulfate moiety enhances resistance to acidic degradation compared to erythromycin base .

- Bioavailability Metrics: Track AUC and half-life (t1/2 estolate: 5.47 h vs. ethylsuccinate: 2.72 h) after oral administration in animal models .

Advanced Research Questions

Q. Q3: What experimental approaches elucidate Erythromycin estolate’s hepatotoxicity mechanisms?

Answer:

- In Vitro Hepatocyte Assays: Expose isolated rat hepatocytes to estolate (0.5 mM) to monitor viability loss (100% cell death at 60 min) and Ca<sup>2+</sup> transport inhibition (mitochondrial/microsomal sequestration reduced at 0.1 mM) .

- Surfactant Role: Test sodium lauryl sulfate (SLS), estolate’s excipient, which independently disrupts Ca<sup>2+</sup> homeostasis, confirming excipient-driven toxicity .

- Comparative Studies: Contrast estolate with non-toxic analogs (e.g., erythromycin base) to isolate structural contributors to toxicity .

Q. Q4: How should researchers address inter- and intrapersonal variability in pharmacokinetic studies of Erythromycin estolate?

Answer:

- Statistical Frameworks: Calculate coefficients of variation (CV) for Cmax (10–20%) and AUC0–12 (similar magnitude across phases) to quantify variability .

- Repeated-Measures Design: Administer estolate to the same cohort across three phases under controlled conditions to distinguish interpersonal (CV ~11%) from intrapersonal variability .

- Discrepancy Analysis: Classify serum concentration variability as “small-to-moderate” using phase-to-phase discrepancy thresholds .

Q. Q5: What molecular interactions underlie Erythromycin estolate’s superior clinical efficacy despite higher hepatotoxicity risk?

Answer:

- Ester Hydrolysis Dynamics: Slower hydrolysis of estolate (41% vs. 69% for ethylsuccinate) prolongs systemic exposure (AUCestolate: 30.61 µg·h/mL vs. ethylsuccinate: 4.68 µg·h/mL) .

- Protein Binding: Estolate’s lauryl sulfate group enhances tissue penetration but also increases hepatocyte membrane disruption, linking efficacy to toxicity .

Q. Q6: How can conflicting data on Erythromycin estolate’s hepatotoxicity in pregnancy be reconciled?

Answer:

- Species-Specific Models: Human studies report subclinical hepatotoxicity during pregnancy, but animal models (e.g., foals) show no cholestatic jaundice. Use immunoassays to track ALT/AST/Bilirubin levels in pregnant cohorts, accounting for physiological changes mimicking sepsis .

- Dose-Response Analysis: Correlate estolate serum concentrations (>2 µg/mL) with hepatic enzyme elevation in longitudinal studies .

Methodological Guidance

Q. Q7: What statistical methods are recommended for analyzing pharmacokinetic data contradictions?

Answer:

Q. Q8: How should researchers design studies to evaluate Erythromycin estolate’s mitochondrial toxicity?

Answer:

- Fluorescent Probes: Use Rhod-2 AM to quantify mitochondrial Ca<sup>2+</sup> uptake in hepatocytes pre/post estolate exposure .

- Oxygen Consumption Rate (OCR): Measure OCR via Seahorse Analyzer to assess mitochondrial dysfunction .

- Comparative Genomics: Screen for polymorphisms in Ca<sup>2+</sup> regulatory genes (e.g., SERCA, MCU) in susceptible populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。